molecular formula C7H4F3N3 B13028928 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine

6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine

Cat. No.: B13028928
M. Wt: 187.12 g/mol
InChI Key: PSICGXCSXSHQDQ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine is a heterocyclic compound characterized by the presence of an imidazo[1,5-a]pyrimidine core with a trifluoromethyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction is often carried out under acidic conditions, which facilitate the formation of the imidazo[1,5-a]pyrimidine core . Another approach involves the use of trifluoroacetic anhydride as a reagent to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. scalable synthesis methods have been developed, which involve the use of trifluoroacetamide as a trifluoromethylating agent . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazo[1,5-a]pyrimidine core.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, sodium carbonate, and various organic solvents such as dichloromethane and acetonitrile . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and industrial applications.

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,5-a]pyrimidine

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-5-11-2-1-3-13(5)6/h1-4H

InChI Key

PSICGXCSXSHQDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(F)(F)F)N=C1

Origin of Product

United States

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